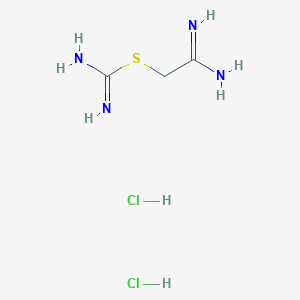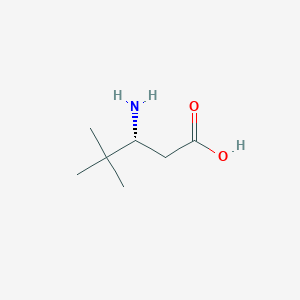![molecular formula C10H14N2O6S2 B3041862 Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate CAS No. 393509-80-3](/img/structure/B3041862.png)
Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate
Overview
Description
Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a methyl group . They are often used in organic synthesis due to their reactivity and stability .
Synthesis Analysis
The synthesis of methylsulfonyl compounds often involves the reaction of a suitable organic compound with a sulfonylating agent . For example, aminosulfonyl compounds can be synthesized by reacting an amine with a sulfonyl chloride .Molecular Structure Analysis
Methylsulfonyl compounds typically have a sulfur atom bonded to two oxygen atoms and a carbon atom. The carbon is part of a methyl group, and the sulfur is doubly bonded to the oxygen atoms, forming a sulfonyl group .Chemical Reactions Analysis
Methylsulfonyl compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the compound “Methyl 2- (MethylsulfonaMido)nicotinate” has a molecular weight of 230.24 and a molecular formula of C8H10N2O4S .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate is recognized for its significance in organic synthesis, particularly as a precursor in the development of various pharmacologically active compounds. Its versatility as a bioactive precursor has been explored in the synthesis of compounds exhibiting a wide array of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The compound serves as a substantial structure and an efficient precursor for the discovery of new bioactive molecules, making it a valuable entity in the pharmaceutical industry. Its adaptability as a synthetic substrate allows it to be employed as a raw material in the formulation of medical products, thereby underscoring its substantial role in organic synthesis and pharmaceutical applications (Farooq & Ngaini, 2019).
Contribution to Flavor in Foods
In the food industry, derivatives of this compound, such as branched aldehydes, have been identified as key flavor compounds in many food products, both fermented and non-fermented. The synthesis and breakdown pathways of these aldehydes, originating from amino acids, significantly influence the formation of flavors. The extensive knowledge on the production pathways of these flavor compounds is crucial for controlling their formation and achieving desired levels of these aldehydes in various food products, highlighting the compound's indirect but valuable contribution to food flavor enhancement (Smit, Engels, & Smit, 2009).
Potential in Drug Delivery Systems
Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate, through its derivatives, is also explored in the development of novel drug delivery systems. The compound has shown potential in the formulation of delivery systems for various organic compounds and nanoparticles, aimed at improving therapeutic outcomes. Despite being in the early stages of research, the literature indicates the compound's potential to overcome physiological barriers and enhance drug delivery, particularly to the cardiovascular system. This points towards its emerging role in the advancement of drug delivery technologies and its potential impact on improving treatment options for a range of diseases (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S2/c1-18-10(13)8-4-3-7(6-12-19(2,14)15)5-9(8)20(11,16)17/h3-5,12H,6H2,1-2H3,(H2,11,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVNZBYNHOGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CNS(=O)(=O)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028625 | |
| Record name | Methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393509-80-3 | |
| Record name | Methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B3041795.png)
![[(1R)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3041797.png)

![4-[(Trifluoromethyl)thio]iodobenzene](/img/structure/B3041801.png)
